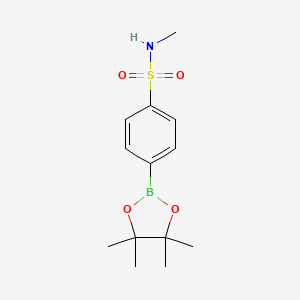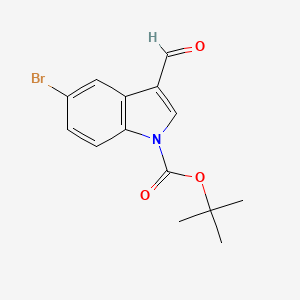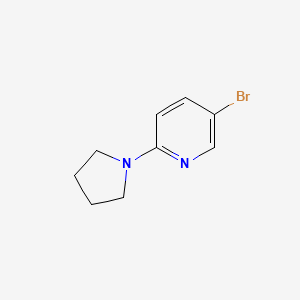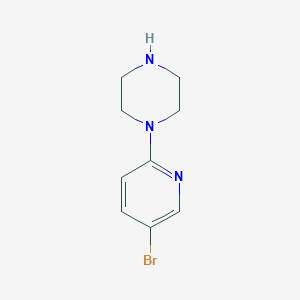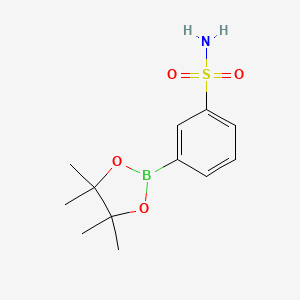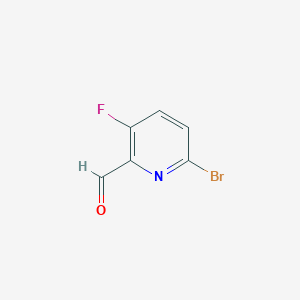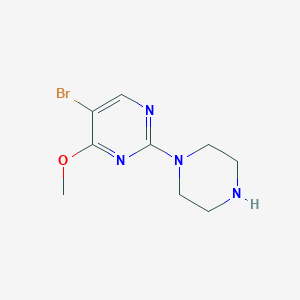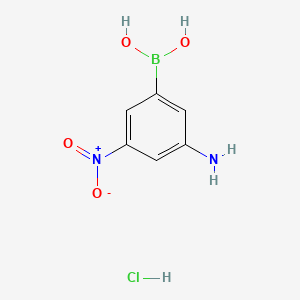
(3-氨基-5-硝基苯基)硼酸盐酸盐
描述
(3-Amino-5-nitrophenyl)boronic acid hydrochloride is a boronic acid derivative with significant applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by the presence of an amino group at the third position and a nitro group at the fifth position on the phenyl ring, along with a boronic acid group and a hydrochloride salt.
科学研究应用
Chemistry: (3-Amino-5-nitrophenyl)boronic acid hydrochloride is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology and Medicine: The compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a building block for the development of drugs and other therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components .
作用机制
Target of Action
The primary target of (3-Amino-5-nitrophenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds in the Suzuki-Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of boronic acids with aryl or vinyl halides .
Mode of Action
The compound interacts with its targets through a process called transmetalation, which is a key step in the Suzuki-Miyaura coupling reaction . In this process, the boronic acid moiety of the compound is transferred from boron to palladium, a transition metal catalyst . This results in the formation of a new carbon-carbon bond.
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which (3-Amino-5-nitrophenyl)boronic acid hydrochloride participates, is a part of broader biochemical pathways involving the formation of carbon-carbon bonds . These pathways are crucial for the synthesis of a wide range of organic compounds. The compound can also participate in other reactions such as direct hydroboration of alkynes .
Result of Action
The primary result of the action of (3-Amino-5-nitrophenyl)boronic acid hydrochloride is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules . The compound can also contribute to the expansion and contraction of chemomechanical polymers in blood plasma with high glucose selectivity .
Action Environment
The action, efficacy, and stability of (3-Amino-5-nitrophenyl)boronic acid hydrochloride can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst and a base . Additionally, factors such as temperature, pH, and the presence of other chemical species can also affect the compound’s reactivity and stability .
生化分析
Biochemical Properties
(3-Amino-5-nitrophenyl)boronic acid hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to selectively bind with diol-containing compounds, making it useful in developing sensors for detecting saccharides and glycosylated biomolecules . Additionally, it can inhibit enzymes such as horse serum cholinesterase, with binding affinities ranging from micromolar to millimolar concentrations
Cellular Effects
The effects of (3-Amino-5-nitrophenyl)boronic acid hydrochloride on various cell types and cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its ability to bind with diol-containing molecules can affect cellular glucose sensing and metabolism . Furthermore, its interactions with enzymes like cholinesterase can impact neurotransmitter regulation and signal transduction pathways . These cellular effects highlight the compound’s potential in biomedical research and therapeutic applications.
Molecular Mechanism
At the molecular level, (3-Amino-5-nitrophenyl)boronic acid hydrochloride exerts its effects through specific binding interactions with biomolecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diol-containing molecules, which is essential for its role in glucose sensing and enzyme inhibition . Additionally, the compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity and influencing downstream cellular processes . These molecular mechanisms are critical for understanding the compound’s biochemical and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Amino-5-nitrophenyl)boronic acid hydrochloride can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH . Over time, degradation products may form, potentially altering the compound’s efficacy and safety in biochemical assays.
Dosage Effects in Animal Models
The effects of (3-Amino-5-nitrophenyl)boronic acid hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular metabolism . At higher doses, toxic or adverse effects may occur, including skin and eye irritation, respiratory irritation, and potential organ toxicity . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
(3-Amino-5-nitrophenyl)boronic acid hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s boronic acid group allows it to participate in reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides . Additionally, its interactions with enzymes like cholinesterase can influence metabolic flux and metabolite levels, impacting overall cellular metabolism
Transport and Distribution
The transport and distribution of (3-Amino-5-nitrophenyl)boronic acid hydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes via specific transporters, facilitating its intracellular accumulation and localization . Additionally, binding proteins may help sequester the compound in specific cellular compartments, influencing its distribution and activity . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of (3-Amino-5-nitrophenyl)boronic acid hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to bind with diol-containing molecules can influence its localization within the cell, potentially targeting it to organelles involved in glucose metabolism and signaling . Additionally, post-translational modifications may further refine its subcellular distribution, impacting its activity and function . These localization mechanisms are essential for understanding the compound’s role in cellular processes and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-nitrophenyl)boronic acid hydrochloride typically involves the electrophilic trapping of an organometallic reagent with a boric ester. The reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale Suzuki-Miyaura coupling reactions, where the boronic acid derivative is synthesized using palladium-catalyzed cross-coupling reactions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
化学反应分析
Types of Reactions: (3-Amino-5-nitrophenyl)boronic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Various oxidized derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Coupled products with aryl or vinyl halides.
相似化合物的比较
- 3-Aminophenylboronic acid hydrochloride
- 3-Nitrophenylboronic acid
- 4-Aminophenylboronic acid
Uniqueness: (3-Amino-5-nitrophenyl)boronic acid hydrochloride is unique due to the presence of both amino and nitro groups on the phenyl ring, which provides distinct reactivity and versatility in various chemical reactions compared to its analogs .
This detailed overview provides a comprehensive understanding of (3-Amino-5-nitrophenyl)boronic acid hydrochloride, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(3-amino-5-nitrophenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN2O4.ClH/c8-5-1-4(7(10)11)2-6(3-5)9(12)13;/h1-3,10-11H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMMGONMBRVVKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586011 | |
| Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389621-79-8 | |
| Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1285961.png)
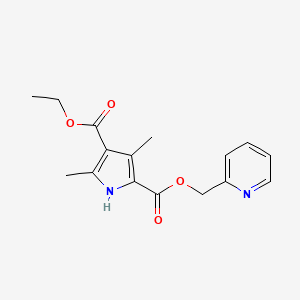
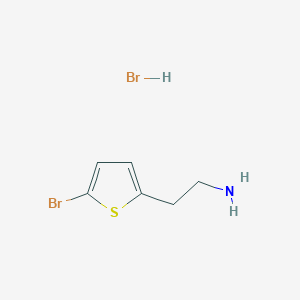
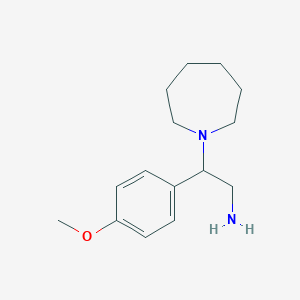

![3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B1286004.png)
